molecular formula C14H17ClN2O4 B15028876 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid

5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid

Cat. No.: B15028876
M. Wt: 312.75 g/mol
InChI Key: NPKKAJXPCRLXDP-UHFFFAOYSA-N
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Description

5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a carbonyl group, and a hydrazinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid typically involves the reaction of 2-chlorobenzoyl hydrazine with 2-ethyl-5-oxopentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete reaction and then cooled to precipitate the product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors may also be employed to increase efficiency and yield. The purification process in an industrial setting may involve advanced techniques such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoyl hydrazine: Shares the chlorophenyl and hydrazinyl groups.

    2-Ethyl-5-oxopentanoic acid: Shares the ethyl and oxopentanoic acid groups.

Uniqueness

5-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-2-ethyl-5-oxopentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

5-[2-(2-chlorobenzoyl)hydrazinyl]-2-ethyl-5-oxopentanoic acid

InChI

InChI=1S/C14H17ClN2O4/c1-2-9(14(20)21)7-8-12(18)16-17-13(19)10-5-3-4-6-11(10)15/h3-6,9H,2,7-8H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

NPKKAJXPCRLXDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NNC(=O)C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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